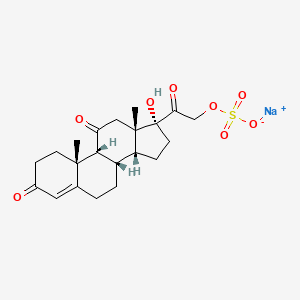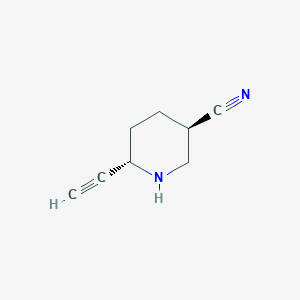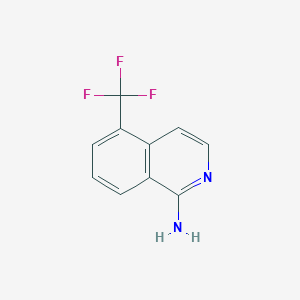
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt is a synthetic steroid hormone known for its potent biological activity. This compound has been extensively studied for its potential therapeutic and toxic effects. It is used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt involves multiple steps. The starting material is typically a steroid precursor, which undergoes a series of chemical reactions including hydroxylation, oxidation, and sulfonation. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control.
Mechanism of Action
The mechanism of action of 4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt involves its interaction with specific molecular targets and pathways. It binds to steroid hormone receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its ability to regulate the activity of enzymes and signaling molecules involved in inflammation, immune response, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cortisone: Another steroid hormone with similar anti-inflammatory properties.
Hydrocortisone: Known for its use in treating inflammation and allergic reactions.
Prednisone: A synthetic corticosteroid used to treat a variety of conditions, including autoimmune diseases and allergies.
Uniqueness
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties. Its sulfate group enhances its solubility and stability, making it suitable for various research and therapeutic applications.
Properties
IUPAC Name |
sodium;[2-[(8S,9R,10R,13S,14R,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15+,18-,19-,20-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCQAVLXEMPVTM-VSSARMTNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2C(=O)C[C@]4([C@@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide](/img/structure/B1141557.png)


![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)


